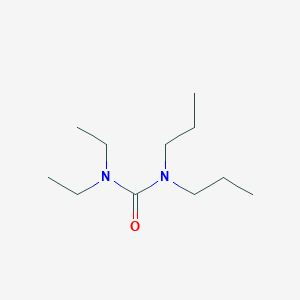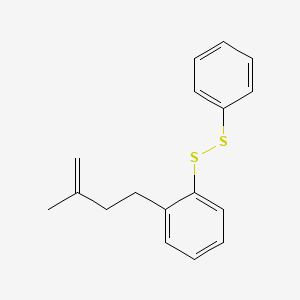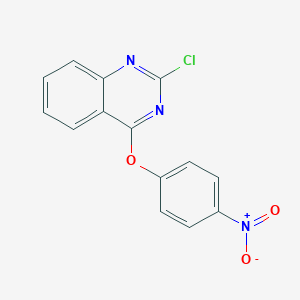
Urea, N,N-diethyl-N',N'-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-diethyl-N’,N’-dipropyl- is an organic compound with the molecular formula C9H20N2O. It belongs to the class of urea derivatives, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of two ethyl groups and two propyl groups attached to the nitrogen atoms of the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-diethyl-N’,N’-dipropyl- typically involves the reaction of diethylamine and dipropylamine with phosgene or isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Diethylamine} + \text{Dipropylamine} + \text{Phosgene} \rightarrow \text{Urea, N,N-diethyl-N’,N’-dipropyl-} ]
Industrial Production Methods
In industrial settings, the production of Urea, N,N-diethyl-N’,N’-dipropyl- is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to achieve high yields. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-diethyl-N’,N’-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The ethyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while reduction can produce secondary amines.
Scientific Research Applications
Urea, N,N-diethyl-N’,N’-dipropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N,N-diethyl-N’,N’-dipropyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Urea, N,N-diethyl-: This compound has two ethyl groups attached to the nitrogen atoms.
Urea, N,N-dipropyl-: This compound has two propyl groups attached to the nitrogen atoms.
Urea, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms.
Uniqueness
Urea, N,N-diethyl-N’,N’-dipropyl- is unique due to the presence of both ethyl and propyl groups, which can impart distinct chemical and physical properties
Properties
CAS No. |
59486-97-4 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,1-diethyl-3,3-dipropylurea |
InChI |
InChI=1S/C11H24N2O/c1-5-9-13(10-6-2)11(14)12(7-3)8-4/h5-10H2,1-4H3 |
InChI Key |
HZRZRMFUYAUCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)

![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)




